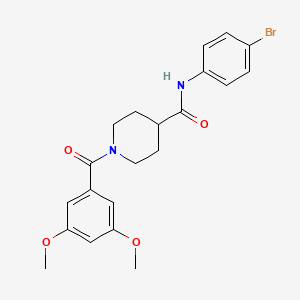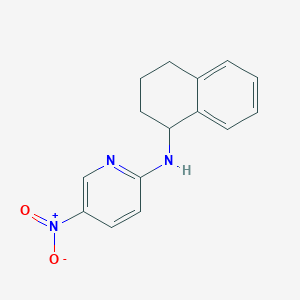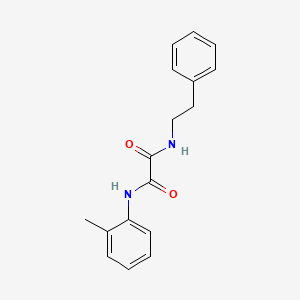![molecular formula C18H17IN2O3S B5109371 propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)
propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate, also known as PIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PIA is a synthetic compound that has been extensively studied for its biological and chemical properties. In
Wirkmechanismus
The mechanism of action of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to inhibit the activity of NF-kB, a transcription factor involved in inflammation and immune responses. Additionally, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. In animal models, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce inflammation and oxidative stress, which are associated with various diseases. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its diverse range of potential applications. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for various research fields. Additionally, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. However, one limitation of using propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its potential toxicity. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce cell death in cancer cells, but it can also induce cell death in healthy cells if used at high concentrations. Therefore, careful control of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate concentration is necessary to avoid potential toxicity.
Zukünftige Richtungen
There are several future directions for research on propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate. One area of research is the development of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate derivatives with improved pharmacokinetic properties. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has shown promising results in animal models, but its potential use in humans is limited by its poor solubility and bioavailability. Therefore, the development of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate derivatives with improved solubility and bioavailability is necessary for its potential use in humans. Another area of research is the investigation of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate's mechanism of action. While the inhibition of histone deacetylases and NF-kB has been proposed as possible mechanisms, further studies are needed to fully understand propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate's mechanism of action. Additionally, the investigation of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate's potential use in combination therapy with other drugs is an area of research that holds promise for the treatment of various diseases.
Synthesemethoden
The synthesis of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate involves a series of chemical reactions. The starting material for the synthesis is 3-iodobenzoic acid, which is reacted with thionyl chloride to form 3-iodobenzoyl chloride. This intermediate is then reacted with potassium thiocyanate to form 3-iodobenzoyl isothiocyanate. The final step involves the reaction of 3-iodobenzoyl isothiocyanate with propyl 4-aminobenzoate to form propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate. The overall synthesis of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
The potential applications of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate in scientific research are diverse. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its antimicrobial properties, and it has been shown to inhibit the growth of various bacterial strains. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has also been investigated for its potential use as an anticancer agent. Studies have shown that propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
propyl 4-[(3-iodobenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O3S/c1-2-10-24-17(23)12-6-8-15(9-7-12)20-18(25)21-16(22)13-4-3-5-14(19)11-13/h3-9,11H,2,10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFNEOFDLQILTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5109314.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)



![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5109378.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5109385.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5109387.png)